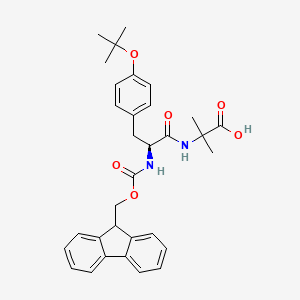
Fmoc-Tyr(tBu)-Aib-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Tyr(tBu)-Aib-OH is a compound used in the field of peptide synthesis. It is a derivative of tyrosine, an amino acid found in proteins, and is protected by the fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and the tert-butyl (tBu) group at the hydroxyl side chain. The compound also contains alpha-aminoisobutyric acid (Aib), a non-proteinogenic amino acid known for its ability to induce helical structures in peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(tBu)-Aib-OH typically involves multiple steps. One common method includes the following steps:
Fmoc Protection: The amino group of tyrosine is protected with the Fmoc group using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
tert-Butyl Protection: The hydroxyl group of tyrosine is protected with tert-butyl using tert-butyl acetate and perchloric acid.
Coupling with Aib: The protected tyrosine is then coupled with alpha-aminoisobutyric acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Fmoc-Tyr(tBu)-Aib-OH undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc group can be removed using piperidine
Properties
Molecular Formula |
C32H36N2O6 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C32H36N2O6/c1-31(2,3)40-21-16-14-20(15-17-21)18-27(28(35)34-32(4,5)29(36)37)33-30(38)39-19-26-24-12-8-6-10-22(24)23-11-7-9-13-25(23)26/h6-17,26-27H,18-19H2,1-5H3,(H,33,38)(H,34,35)(H,36,37)/t27-/m0/s1 |
InChI Key |
KUNVJXSJEQBZJF-MHZLTWQESA-N |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)NC(C)(C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)NC(C)(C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


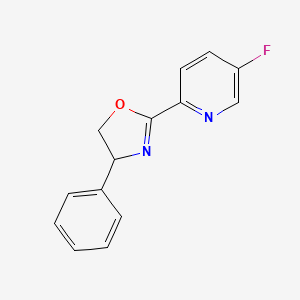
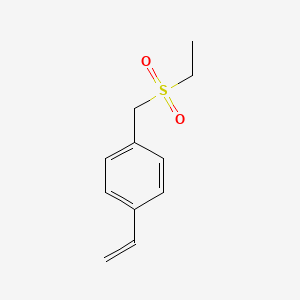

![3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14769932.png)
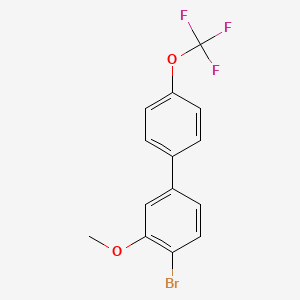
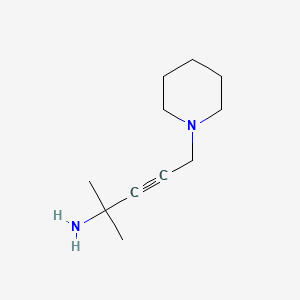
![(1S,3'R,4'S,5'S,6'R)-6,6'-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol](/img/structure/B14769946.png)
![2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14769951.png)
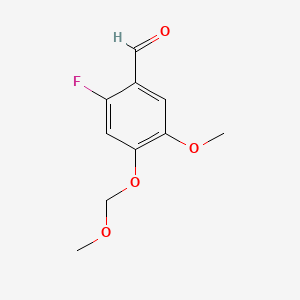
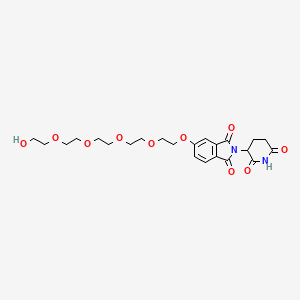
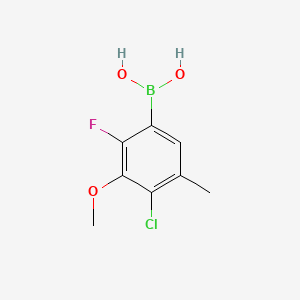
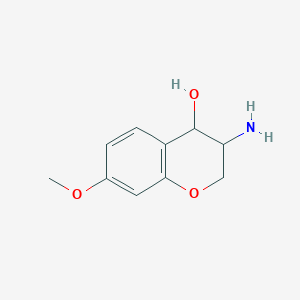
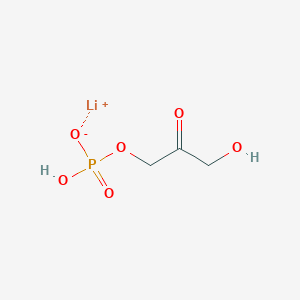
![[5-(6-Aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate](/img/structure/B14769979.png)
